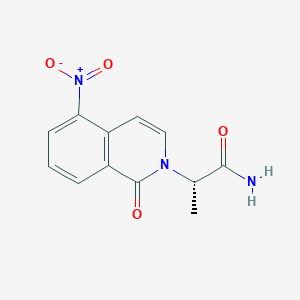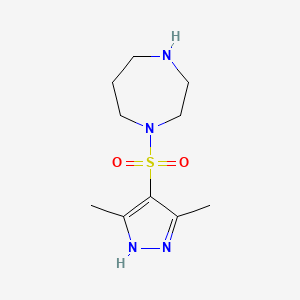![molecular formula C14H17NO4 B11854209 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one CAS No. 478020-05-2](/img/structure/B11854209.png)
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the dioxolo ring and the butan-2-one side chain. Key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dioxolo Ring: This step involves the cyclization of a methylenedioxy group onto the isoquinoline core, often using reagents like methylene chloride and a base.
Attachment of the Butan-2-one Side Chain: This can be done through a Friedel-Crafts acylation reaction, where the isoquinoline derivative reacts with a butanoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butan-2-one side chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.
相似化合物的比较
Similar Compounds
- 9,10-Dimethoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydroxide
- Oxolinic acid
Uniqueness
4-(8-Hydroxy-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-6(5h)-yl)butan-2-one is unique due to its specific structural features, such as the presence of both a dioxolo ring and a butan-2-one side chain. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
478020-05-2 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
4-(8-hydroxy-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-yl)butan-2-one |
InChI |
InChI=1S/C14H17NO4/c1-9(16)2-3-15-6-10-4-13-14(19-8-18-13)5-11(10)12(17)7-15/h4-5,12,17H,2-3,6-8H2,1H3 |
InChI 键 |
DOCFTWOBHIMVHN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCN1CC(C2=CC3=C(C=C2C1)OCO3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B11854144.png)
![[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11854148.png)



![(3S)-1-[tert-butyl(dimethyl)silyl]oxy-4,4-dimethylhex-5-en-3-ol](/img/structure/B11854184.png)
![(3R,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylic acid](/img/structure/B11854199.png)



![6,7-Dimethoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one](/img/structure/B11854225.png)

